

Adamantyl-thpinaca: A Technical Guide to its Molecular Characteristics and In Vitro Metabolism

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Compound of Interest

Compound Name: Adamantyl-thpinaca

Cat. No.: B10769801

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantyl-thpinaca, also known as ATHPINACA or AD-THPINACA, is a synthetic cannabinoid receptor agonist (SCRA) belonging to the indazole-3-carboxamide class. First identified in 2015, it is structurally related to other synthetic cannabinoids such as CUMYL-THPINACA and AKB48. As with many SCRAs, **Adamantyl-thpinaca** is a potent agonist at the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, which are the primary targets of Δ^9 -tetrahydrocannabinol (THC), the main psychoactive component of cannabis.^[1] This document provides a comprehensive overview of the molecular and metabolic characteristics of **Adamantyl-thpinaca**, intended for researchers and professionals in the fields of pharmacology, toxicology, and drug development.

Molecular Profile

Adamantyl-thpinaca is characterized by an indazole core linked to a tetrahydro-2H-pyran-4-ylmethyl group at the N1 position and an adamantyl carboxamide at the 3-position. Its chemical properties are summarized in the table below.

Property	Value
IUPAC Name	N-(adamantan-1-yl)-1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-indazole-3-carboxamide
Molecular Formula	C ₂₄ H ₃₁ N ₃ O ₂
Molecular Weight	393.531 g/mol
CAS Number	1400742-48-4

Synthesis

A detailed, peer-reviewed synthesis protocol specifically for **Adamantyl-thpinaca** is not readily available in the public domain. However, a general synthetic route for N-substituted indazole-3-carboxamides can be described. The synthesis typically involves a two-step process:

- N-alkylation of the indazole ring: This step involves the alkylation of an indazole-3-carboxylic acid or its ester derivative at the N1 position. This is commonly achieved by reacting the indazole with an appropriate alkyl halide, in this case, 4-(bromomethyl)tetrahydro-2H-pyran, in the presence of a base such as sodium hydride in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
- Amide coupling: The resulting N-alkylated indazole-3-carboxylic acid is then coupled with 1-adamantanamine. This amidation is typically facilitated by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) to form the final product.

In Vitro Metabolism

The metabolism of **Adamantyl-thpinaca** has been investigated using in vitro models, primarily pooled human liver microsomes (pHLM). These studies are crucial for identifying potential biomarkers for detecting consumption and understanding the compound's pharmacokinetic profile.

Experimental Protocol: In Vitro Metabolic Profiling

The following protocol outlines a typical experiment for the in vitro metabolic profiling of **Adamantyl-thpinaca** using pHLM.

1. Incubation:

- A solution of **Adamantyl-thpinaca** (typically in a concentration range of 1-10 μ M) is prepared in a suitable solvent like methanol or acetonitrile.
- The substrate is incubated with pHLM (e.g., 0.5-1 mg/mL) in a phosphate buffer (pH 7.4) containing a cofactor solution, most importantly an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
- The incubation is carried out in a shaking water bath at 37°C for a specified period, often ranging from 30 minutes to 2 hours.
- Control incubations are performed in the absence of the NADPH-regenerating system to identify non-enzymatic degradation products.

2. Sample Clean-up:

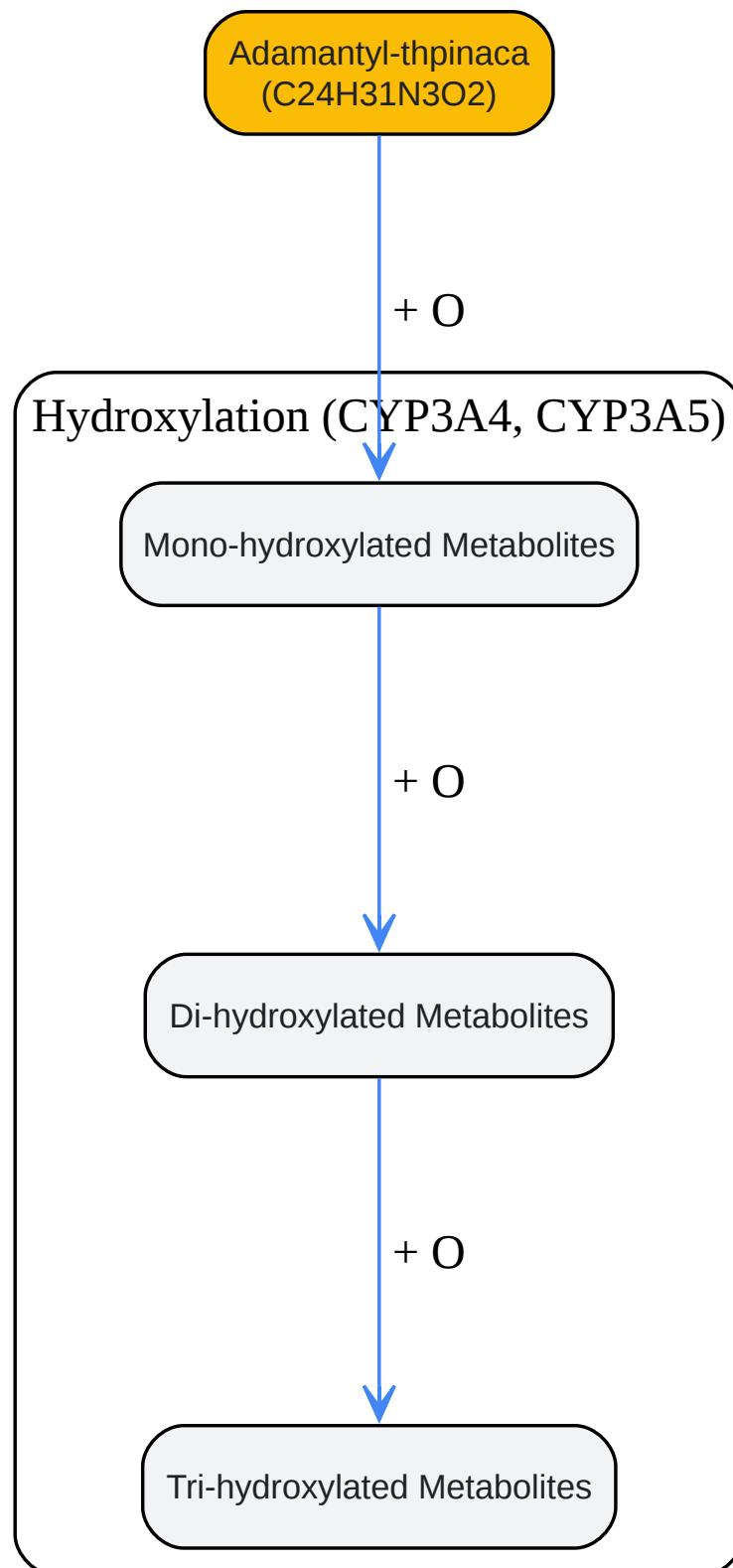
- The incubation is terminated by adding an ice-cold organic solvent, such as acetonitrile, to precipitate the proteins.
- The mixture is then centrifuged to pellet the precipitated proteins.
- The supernatant, containing the parent compound and its metabolites, is collected and can be further purified and concentrated using solid-phase extraction (SPE).

3. Analytical Detection:

- The cleaned-up samples are analyzed using high-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS).
- This technique allows for the separation of the parent compound from its various metabolites and their identification based on their accurate mass-to-charge ratio (m/z) and fragmentation patterns.

Metabolic Pathway

In vitro studies have shown that **Adamantyl-thpinaca** is extensively metabolized, primarily through oxidative transformations mediated by cytochrome P450 (CYP) enzymes, with CYP3A4 and CYP3A5 being the major contributors. The primary metabolic pathway involves hydroxylation at various positions on the adamantyl and tetrahydro-2H-pyran moieties, leading to the formation of mono-, di-, and tri-hydroxylated metabolites.[\[1\]](#)[\[2\]](#)



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Metabolic Pathway of Adamantyl-thpinaca

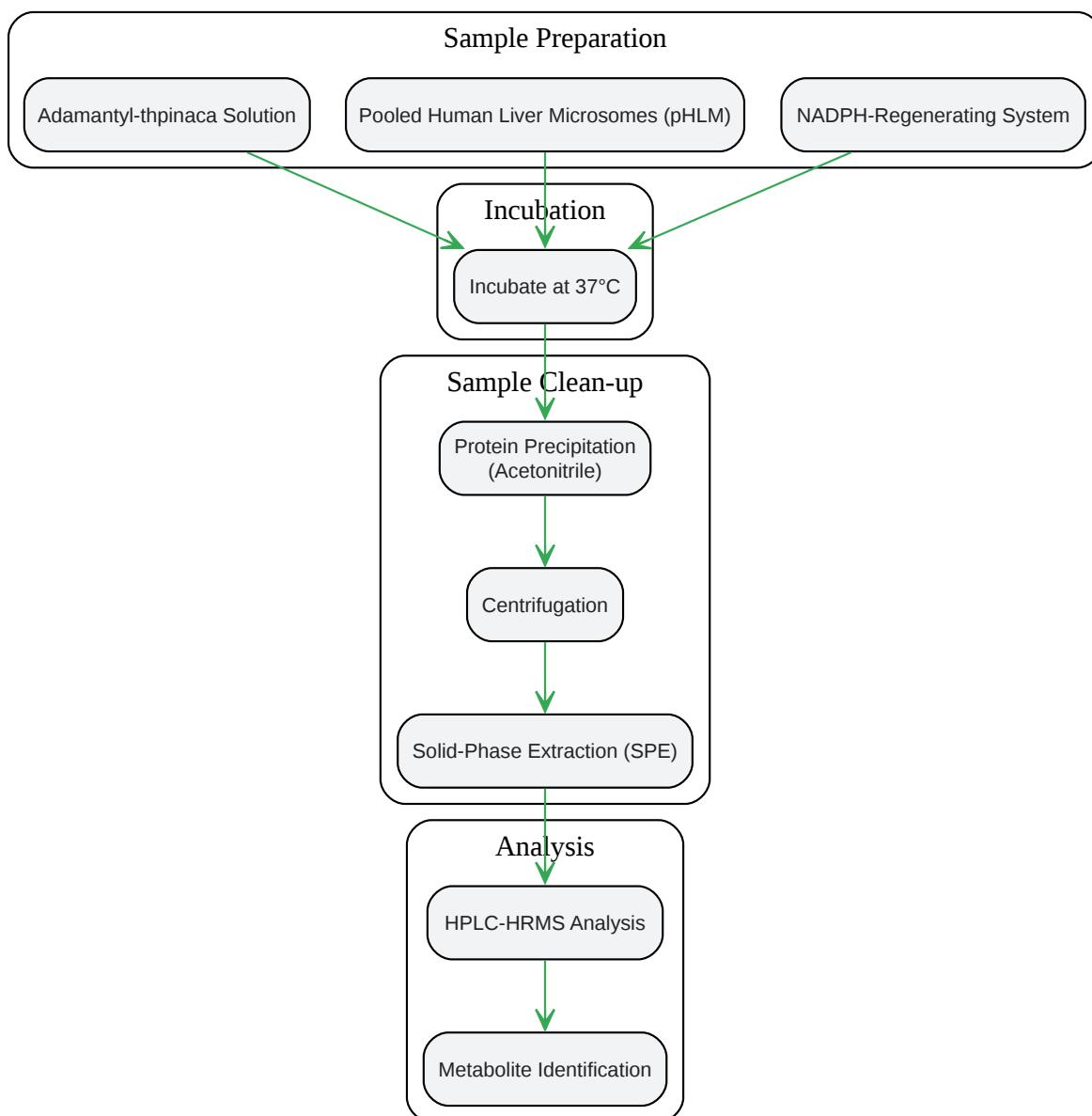
Signaling Pathway and Receptor Binding

As a synthetic cannabinoid, **Adamantyl-thpinaca** exerts its biological effects primarily through its agonist activity at the CB1 and CB2 receptors. The CB1 receptor is predominantly found in the central nervous system and is responsible for the psychoactive effects of cannabinoids, while the CB2 receptor is primarily located in the peripheral nervous system and immune cells and is associated with immunomodulatory functions.

While it is established that **Adamantyl-thpinaca** is a potent agonist at these receptors, specific quantitative data on its binding affinity (K_i) and functional potency (EC50) are not consistently reported in publicly available scientific literature. Such data are crucial for a comprehensive understanding of its pharmacological profile and for comparing its potency to that of other cannabinoids.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for the in vitro metabolic profiling of **Adamantyl-thpinaca**.



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In Vitro Metabolic Profiling Workflow

Conclusion

Adamantyl-thpinaca is a potent synthetic cannabinoid of the indazole-3-carboxamide class. Its in vitro metabolism is characterized by extensive hydroxylation, primarily mediated by CYP3A4 and CYP3A5. While its agonistic activity at CB1 and CB2 receptors is the basis of its pharmacological effects, a detailed quantitative characterization of its receptor binding affinity is not widely available. The information provided in this technical guide serves as a foundational resource for researchers and professionals working with this compound, highlighting the current state of knowledge and identifying areas where further research is needed to fully elucidate its pharmacological and toxicological properties.

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References

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